molecular formula C12H17ClN2O2 B1487567 Phenyl 1,4-diazepane-1-carboxylate hydrochloride CAS No. 1240526-24-2

Phenyl 1,4-diazepane-1-carboxylate hydrochloride

Cat. No. B1487567
CAS RN: 1240526-24-2
M. Wt: 256.73 g/mol
InChI Key: GIEBWDMAORMDPL-UHFFFAOYSA-N
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Description

Phenyl 1,4-diazepane-1-carboxylate hydrochloride, also known as Ro 5-4864, is a chemical compound that belongs to the class of diazepanes. It is a potent ligand for the peripheral benzodiazepine receptor (PBR), which is located in the outer mitochondrial membrane. The PBR is involved in a variety of physiological processes, including steroidogenesis, apoptosis, and mitochondrial function. This compound has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Phenyl 1,4-diazepane-1-carboxylate hydrochloride derivatives have been synthesized through microwave-assisted methods, offering efficient access to these compounds. These syntheses yield 1,4-diazepanes and 1,4-diazepan-5-ones, demonstrating the versatility of these compounds in chemical synthesis (Wlodarczyk et al., 2007).

Medicinal Chemistry and Drug Development

  • In medicinal chemistry, this compound derivatives have been explored for their potential in drug development. For instance, a series of such derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. This indicates their potential use in developing treatments for various infections and cancers (Verma et al., 2015).

Applications in Organic Chemistry

  • The compound also finds applications in organic chemistry for the synthesis of complex molecular structures. For example, it has been used in the practical synthesis of intermediates for Rho–kinase inhibitors, demonstrating its utility in producing biologically active molecules (Gomi et al., 2012).

Analytical Chemistry

  • In analytical chemistry, this compound derivatives are useful in understanding the solubility behavior of pharmaceutical compounds, aiding in the formulation of drugs (Jouyban et al., 2010).

Enantiomeric Separation

  • Enantiomeric separation of this compound and its analogues has been achieved using chiral stationary phases. This is crucial in the pharmaceutical industry for producing enantiomerically pure compounds (Pirkle & Tsipouras, 1984).

Exploration in Novel Synthesis Methods

  • Research has also focused on novel synthesis methods involving 1,4-diazepanes, which could lead to the development of new pharmaceuticals and materials. This includes exploring different reactions and catalysts to efficiently produce these compounds (Banfi et al., 2007).

properties

IUPAC Name

phenyl 1,4-diazepane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-12(14-9-4-7-13-8-10-14)16-11-5-2-1-3-6-11;/h1-3,5-6,13H,4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEBWDMAORMDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240526-24-2
Record name 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-, phenyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240526-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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